Cas no 2229150-17-6 (2-(9H-fluoren-9-yl)ethanimidamide)

2-(9H-Fluoren-9-yl)ethanimidamide is a fluorene-based amidine derivative with applications in organic synthesis and pharmaceutical research. Its rigid fluorenyl backbone enhances structural stability, while the ethanimidamide moiety provides a reactive site for further functionalization. This compound is particularly valuable in the development of peptidomimetics and as a building block for heterocyclic compounds. The fluorenyl group also offers UV-absorbing properties, making it useful in spectroscopic studies. High purity and consistent performance are key advantages, ensuring reliability in complex synthetic pathways. Its compatibility with various coupling reactions further underscores its utility in medicinal chemistry and material science applications.
2-(9H-fluoren-9-yl)ethanimidamide structure
2229150-17-6 structure
Product name:2-(9H-fluoren-9-yl)ethanimidamide
CAS No:2229150-17-6
MF:C15H14N2
Molecular Weight:222.285063266754
CID:6085209
PubChem ID:165756655

2-(9H-fluoren-9-yl)ethanimidamide 化学的及び物理的性質

名前と識別子

    • 2-(9H-fluoren-9-yl)ethanimidamide
    • 2229150-17-6
    • EN300-1809404
    • インチ: 1S/C15H14N2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H3,16,17)
    • InChIKey: GKNCTNLBEWGCGQ-UHFFFAOYSA-N
    • SMILES: NC(CC1C2C=CC=CC=2C2C=CC=CC1=2)=N

計算された属性

  • 精确分子量: 222.115698455g/mol
  • 同位素质量: 222.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 49.9Ų

2-(9H-fluoren-9-yl)ethanimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1809404-5.0g
2-(9H-fluoren-9-yl)ethanimidamide
2229150-17-6
5g
$2858.0 2023-06-02
Enamine
EN300-1809404-0.05g
2-(9H-fluoren-9-yl)ethanimidamide
2229150-17-6
0.05g
$827.0 2023-09-19
Enamine
EN300-1809404-0.1g
2-(9H-fluoren-9-yl)ethanimidamide
2229150-17-6
0.1g
$867.0 2023-09-19
Enamine
EN300-1809404-1.0g
2-(9H-fluoren-9-yl)ethanimidamide
2229150-17-6
1g
$986.0 2023-06-02
Enamine
EN300-1809404-0.25g
2-(9H-fluoren-9-yl)ethanimidamide
2229150-17-6
0.25g
$906.0 2023-09-19
Enamine
EN300-1809404-5g
2-(9H-fluoren-9-yl)ethanimidamide
2229150-17-6
5g
$2858.0 2023-09-19
Enamine
EN300-1809404-1g
2-(9H-fluoren-9-yl)ethanimidamide
2229150-17-6
1g
$986.0 2023-09-19
Enamine
EN300-1809404-0.5g
2-(9H-fluoren-9-yl)ethanimidamide
2229150-17-6
0.5g
$946.0 2023-09-19
Enamine
EN300-1809404-2.5g
2-(9H-fluoren-9-yl)ethanimidamide
2229150-17-6
2.5g
$1931.0 2023-09-19
Enamine
EN300-1809404-10.0g
2-(9H-fluoren-9-yl)ethanimidamide
2229150-17-6
10g
$4236.0 2023-06-02

2-(9H-fluoren-9-yl)ethanimidamide 関連文献

2-(9H-fluoren-9-yl)ethanimidamideに関する追加情報

Comprehensive Overview of 2-(9H-fluoren-9-yl)ethanimidamide (CAS No. 2229150-17-6): Properties, Applications, and Research Insights

The compound 2-(9H-fluoren-9-yl)ethanimidamide (CAS No. 2229150-17-6) is a specialized organic molecule gaining attention in pharmaceutical and materials science research. Its unique fluorenyl backbone coupled with an ethanimidamide functional group makes it a versatile intermediate for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting protein-protein interactions and enzyme inhibition, aligning with the growing demand for precision medicine and small-molecule therapeutics.

In the context of green chemistry, 2-(9H-fluoren-9-yl)ethanimidamide has been studied for its role in sustainable synthesis routes. With the rise of AI-driven molecular design, this compound is frequently referenced in computational studies optimizing bioavailability and binding affinity. Its CAS No. 2229150-17-6 serves as a critical identifier in databases like PubChem and Reaxys, where users often search for structure-activity relationships (SAR) or scaffold hopping strategies.

The fluoren-9-yl moiety in this compound contributes to its photostability, a property highly valued in OLED materials and fluorescent probes. Recent publications highlight its utility in developing bioimaging agents, addressing the surge in interest around non-invasive diagnostics. Laboratories prioritizing high-throughput screening (HTS) often catalog derivatives of 2-(9H-fluoren-9-yl)ethanimidamide to explore kinase inhibitors or GPCR modulators.

From a synthetic perspective, the ethanimidamide group enables diverse post-functionalization reactions, including cyclizations and cross-couplings. This aligns with industry trends favoring modular synthesis and fragment-based drug design (FBDD). Patent filings related to CAS 2229150-17-6 often emphasize its role in creating allosteric modulators or proteolysis-targeting chimeras (PROTACs), reflecting its relevance in targeted protein degradation technologies.

Analytical challenges associated with 2-(9H-fluoren-9-yl)ethanimidamide include its characterization via LC-MS and NMR spectroscopy, topics frequently queried in scientific forums. Its logP and solubility profiles are critical for researchers optimizing formulation strategies, especially in oral drug delivery systems. The compound’s stability under physiological pH conditions is another active area of investigation, particularly for in vivo applications.

Emerging applications in catalysis leverage the electron-rich nature of the fluorenyl system, with studies exploring its use in asymmetric synthesis. This intersects with the broader push toward chiral auxiliaries and organocatalysts in industrial chemistry. Meanwhile, material scientists exploit its π-conjugation for designing conductive polymers, responding to the global focus on flexible electronics.

Regulatory considerations for CAS 2229150-17-6 emphasize proper handling protocols and waste disposal, though it falls outside hazardous classifications. Environmental fate studies are limited but growing, coinciding with increased scrutiny of persistent organic pollutants (POPs). Suppliers typically provide certificates of analysis (CoA) detailing purity (>98%) and residual solvent levels, key data points for quality control in GMP settings.

Future research directions may explore 2-(9H-fluoren-9-yl)ethanimidamide derivatives for neurotherapeutics, given the blood-brain barrier (BBB) penetration potential of fluorenyl analogs. Its compatibility with click chemistry platforms also positions it as a candidate for bioconjugation in antibody-drug conjugates (ADCs), a rapidly expanding oncology sector. Collaborative studies between academia and industry continue to uncover novel roles for this structurally intriguing compound.

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